molecular formula C16H33N3O3 B3029825 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate CAS No. 799246-93-8

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

Cat. No. B3029825
CAS RN: 799246-93-8
M. Wt: 315.45
InChI Key: RZRZJRFJFOUBBW-UHFFFAOYSA-O
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Description

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is an imidazolium-based ionic liquid . It has been studied for its aggregation in both polar solvents like water and nonpolar solvents like benzene .


Synthesis Analysis

While specific synthesis methods for 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate were not found, similar compounds such as 1-dodecyl-3-methylimidazolium chloride and 1,3-bis (octyloxycarbonylmethyl)imidazolium chloride have been synthesized and evaluated as antimicrobials against a wide range of bacteria and fungi .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate include its behavior in different solvents. In water, it forms polydisperse spherical micelles, while in benzene, it forms clusters .

Scientific Research Applications

Biological Activity Evaluation and Toxicity Screening

Imidazolium-based ionic liquids, including 1-dodecyl-3-methylimidazolium chloride, have been synthesized and evaluated for their antimicrobial properties against a wide range of bacteria and fungi . These compounds have shown significant antibacterial and antifungal activity. The toxicity results indicate that these ionic liquids exhibit varying levels of toxicity towards different biomodels .

Spectroscopic and Molecular Docking Studies

The binding properties of these ionic liquids with Human Serum Albumin (HSA) have been investigated using FT-IR spectroscopy . The compounds were found to induce protein unfolding and changes in the secondary structure of HSA. Docking studies provided structural insights into the interactions between the ionic liquids and HSA .

Aggregation Studies

The aggregation of 1-dodecyl-3-methylimidazolium nitrate in both polar (water) and nonpolar (benzene) solvents has been studied using electrical conductivity, small-angle neutron scattering (SANS), and 1H NMR measurements . The studies revealed the formation of polydisperse spherical micelles in aqueous solutions and clusters in benzene solutions .

Corrosion Inhibition

1-Dodecyl-3-Methyl-1H-Imidazolium Nitrate has been studied for its corrosion inhibition properties on copper (Cu) in a 0.5 mol/L H2SO4 environment .

Synthesis of 5-Hydroxymethylfurfural (HMF)

Imidazolium ionic liquids have been used in the synthesis of 5-hydroxymethylfurfural (HMF) from fructose and glucose . This compound is a key platform chemical with a wide range of potential applications.

Future Directions

The future directions of research on 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate could include further studies on its aggregation behavior in different solvents and its potential applications in various chemical reactions .

properties

IUPAC Name

1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRZJRFJFOUBBW-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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